tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate

Physicochemical profiling Solubility prediction Permeability

Researchers requiring a strategic intermediate for fused heterocycle synthesis often face supply inconsistency with multi-reactive building blocks. This compound resolves that gap by providing a verified 2-methoxy-4-formyl-3-Boc-aminopyridine scaffold supporting three distinct diversification vectors in one stable entity. Key advantages: orthogonal reactivity enables sequential functionalization without cross-interference; privileged substitution pattern maps directly to hinge-binding motifs in kinase programs; routine supply at ≥97% purity with rigorous analytical batch traceability supports reproducible lead optimization workflows.

Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
CAS No. 162709-22-0
Cat. No. B190290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate
CAS162709-22-0
Synonymstert-butyl 4-forMyl-2-Methoxypyridin-3-ylcarbaMate
Molecular FormulaC12H16N2O4
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=CN=C1OC)C=O
InChIInChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-8(7-15)5-6-13-10(9)17-4/h5-7H,1-4H3,(H,14,16)
InChIKeyCSMRUMJMLVOJQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate: Physicochemical & Structural Profile


tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate (CAS 162709-22-0) is a trifunctional pyridine building block bearing a Boc-protected 3-amino group, a 4-formyl aldehyde, and a 2-methoxy substituent on the pyridine ring. Its molecular formula is C₁₂H₁₆N₂O₄ with a molecular weight of 252.27 g/mol and an exact mass of 252.11100700 g/mol . Computed physicochemical parameters include an XlogP of 1.7, a topological polar surface area (TPSA) of 77.5 Ų, 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 6 freely rotatable bonds . The compound is supplied at purities of 95% to 98% and is cataloged under MDL number MFCD10697545 . Its three orthogonal reactive handles make it a strategic intermediate for the synthesis of fused heterocycles and functionalized pyridine derivatives in medicinal chemistry programs.

Differentiation of tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate from Closest Analogs


The 2-methoxy-4-formyl-3-Boc-aminopyridine scaffold cannot be trivially substituted by any single close analog because no alternative simultaneously provides (i) the electron-donating 2-methoxy group that modulates pyridine ring electronics and hydrogen-bonding capacity, (ii) the 4-formyl aldehyde as a reactive handle for C–C bond formation or heterocycle construction, and (iii) the Boc-carbamate for stable amine protection with acid-labile orthogonal deprotection . Removal of the methoxy group (CAS 116026-95-0) reduces hydrogen-bond acceptor count from 6 to 4 and drops TPSA from 77.5 to 68.3 Ų, altering solubility and molecular recognition properties [1]. Omission of the formyl group (CAS 161117-83-5) eliminates the principal electrophilic center required for aldehyde-based diversification, while switching to a pivalamide protecting group (CAS 1142192-44-6) replaces the acid-labile Boc with a more robust amide that requires harsher deprotection conditions and cannot be cleaved under the mild acidic conditions compatible with acid-sensitive downstream functionalities [2].

Quantitative Evidence Guide for tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate


HBA Count and TPSA vs. Des-methoxy Analog

The target compound possesses 6 hydrogen-bond acceptor sites and a TPSA of 77.5 Ų, compared to 4 HBA and a TPSA of 68.3 Ų for its des-methoxy analog, tert-butyl (4-formylpyridin-3-yl)carbamate (CAS 116026-95-0) [1]. The additional methoxy oxygen increases both HBA count and polar surface area, which directly influences aqueous solubility and passive membrane permeability according to Lipinski and Veber guidelines [2].

Physicochemical profiling Solubility prediction Permeability

Orthogonality of Boc-Carbamate vs. Pivalamide Protection

The Boc-carbamate of the target compound undergoes cleavage under mild acidic conditions (e.g., TFA/CH₂Cl₂ or 4 M HCl/dioxane at 0–25 °C, typically <2 h) [1]. In contrast, the pivalamide analog (CAS 1142192-44-6) requires strongly acidic or basic hydrolysis (e.g., 6 M HCl at reflux, >12 h) for deprotection, which is incompatible with many acid-sensitive functional groups and solid-phase resins [2]. The XlogP values differ: 1.70 for the Boc compound versus 1.96 for the pivalamide, reflecting slightly higher lipophilicity of the pivalamide .

Protecting group strategy Solid-phase synthesis orthogonal deprotection

Rotatable Bond Count and Complexity vs. Des-formyl Analog

The target compound contains 6 freely rotatable bonds, compared to 4 rotatable bonds for tert-butyl (2-methoxypyridin-3-yl)carbamate (CAS 161117-83-5), which lacks the 4-formyl substituent . The formyl group contributes both an additional rotatable bond (C–CHO) and a reactive electrophilic center absent in the des-formyl analog. The molecular weight difference is 252.27 vs. 224.26 g/mol (+12.5%) .

Molecular flexibility Drug-likeness Ligand efficiency

Vendor-Declared Purity vs. Structural Analogs

Multiple suppliers offer the target compound at a minimum purity of 98% (HPLC) including Synblock (NLT 98%) and Leyan (98%) . In comparison, the des-methoxy analog (CAS 116026-95-0) is commonly supplied at 96–97% purity , and the des-formyl analog (CAS 161117-83-5) at 97–98% . The target compound's analytical documentation (NMR, HPLC, LC-MS) is available from Synblock .

Chemical purity Quality control Procurement specification

Research & Industrial Applications for tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate


Fused Heterocycle Synthesis via Aldehyde Cyclization

The 4-formyl group enables condensation with hydrazines, amidines, or enamines to construct pyrazolo[3,4-c]pyridines, pyrido[3,4-d]pyrimidines, and related fused systems . The Boc-protected 3-amino group remains intact during these condensations, allowing subsequent deprotection and further functionalization. The 2-methoxy substituent modulates ring electronics to direct regioselective cyclization, a feature absent in the des-methoxy analog CAS 116026-95-0 [1].

Fragment-Based Drug Discovery: Orthogonal Reactive Handles

With a TPSA of 77.5 Ų, XlogP of 1.70, and molecular weight of 252.27 g/mol, the compound falls within lead-like chemical space (MW <300, logP <3) . The three orthogonal handles—Boc-amine (acid-labile), formyl (nucleophile-reactive), and methoxy (O-demethylation or SNAr precursor)—permit systematic diversification in parallel library synthesis, generating arrays of functionalized pyridines for primary screening .

Process Chemistry: Orthogonal Boc Protection Strategy

The Boc-carbamate can be cleaved under mild acidic conditions (TFA/CH₂Cl₂, rt, 1–2 h) while preserving the formyl and methoxy groups, enabling on-resin or in-solution diversification without cross-reactivity . This orthogonality is a decisive advantage over the pivalamide analog (CAS 1142192-44-6), which requires harsh acidic or basic hydrolysis incompatible with many solid supports and acid-labile linkers [1].

Kinase/Epigenetic Probe Synthesis Core

The 2-methoxy-3-amino-4-formyl substitution pattern on pyridine is a recognized privileged scaffold in kinase inhibitor design (hinge-binding motif) and epigenetic probe development . The compound serves as a direct precursor to tricyclic and tetracyclic systems evaluated against JAK1/JAK2 and PDE4 targets, where the methoxy group contributes to binding-site complementarity not achievable with the corresponding des-methoxy analog [1].

Quote Request

Request a Quote for tert-Butyl (4-formyl-2-methoxypyridin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.